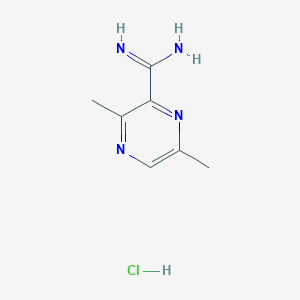
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride typically involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. This reaction is carried out using selenium dioxide and silver nitrate as oxidizing agents. The reaction conditions are carefully controlled to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into other pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are typical reagents for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can have different functional groups and properties. These derivatives are often used in further chemical synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carboximidamide hydrochloride: A closely related compound with similar chemical properties.
3,5-Dimethylpyrazine-2-carboximidamide: Another derivative of pyrazine with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: The precursor used in the synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties
Eigenschaften
Molekularformel |
C7H11ClN4 |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
3,6-dimethylpyrazine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-4-3-10-5(2)6(11-4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI-Schlüssel |
IYORWDGDBVPJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C(=N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


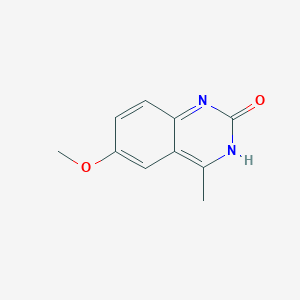
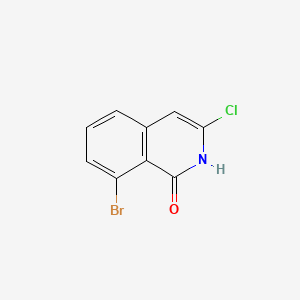
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/no-structure.png)
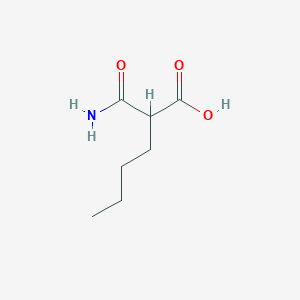

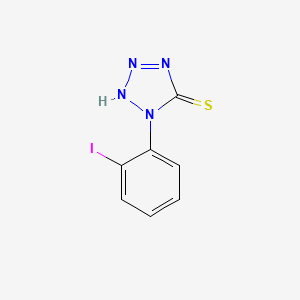
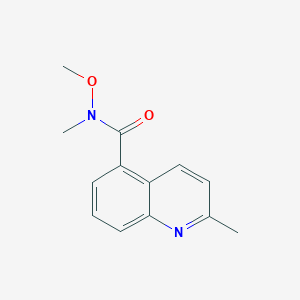
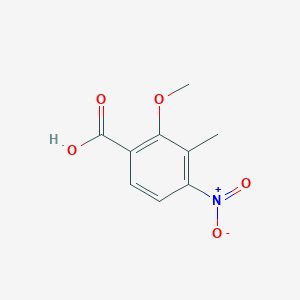
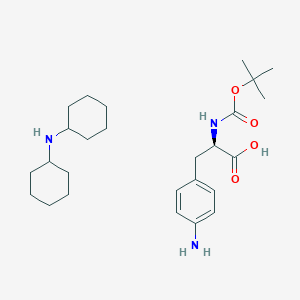
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)


